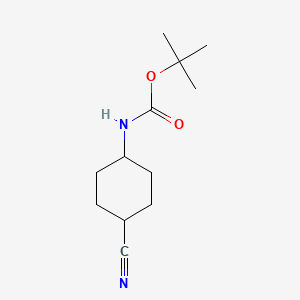

tert-Butyl (4-cyanocyclohexyl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(4-cyanocyclohexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O2/c1-12(2,3)16-11(15)14-10-6-4-9(8-13)5-7-10/h9-10H,4-7H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHZJRHRMFIDRFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901179271 | |

| Record name | Carbamic acid, N-(4-cyanocyclohexyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901179271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1303968-12-8, 873537-32-7 | |

| Record name | Carbamic acid, N-(4-cyanocyclohexyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1303968-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-(4-cyanocyclohexyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901179271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans tert-Butyl (4-cyanocyclohexyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl (4-cyanocyclohexyl)carbamate: Synthesis, Properties, and Applications in Drug Discovery

Introduction: The Strategic Importance of Boc-Protected Cyclohexylamines

In the landscape of modern medicinal chemistry and drug development, the strategic use of protecting groups is paramount for the efficient and precise synthesis of complex molecular architectures. Among these, the tert-butoxycarbonyl (Boc) group stands out for its robustness and facile, yet selective, cleavage under acidic conditions.[1][2] This guide focuses on tert-butyl (4-cyanocyclohexyl)carbamate, a key building block that combines the conformational rigidity of a cyclohexane scaffold with the versatile reactivity of a nitrile moiety. The presence of the Boc-protected amine allows for its strategic unmasking at a later synthetic stage, a crucial advantage in multi-step pharmaceutical manufacturing.[3]

This document provides a comprehensive overview of the synthesis, physicochemical properties, and applications of the cis and trans isomers of this compound. It is intended to serve as a technical resource for researchers, scientists, and professionals in drug development, offering insights into the causality behind experimental choices and providing validated protocols. The strategic incorporation of this bifunctional scaffold is particularly relevant in the synthesis of peptide mimetics, anticancer agents, and antibiotics, where precise control over amine reactivity is essential.[4]

Physicochemical Properties and Stereoisomerism

This compound exists as two primary stereoisomers: cis and trans. The spatial orientation of the cyano and Boc-protected amino groups relative to the cyclohexane ring dictates their distinct physical and chemical properties, which can significantly influence their reactivity and the stereochemistry of downstream products.

The trans isomer, with the substituents in a 1,4-diequatorial position, is generally the more thermodynamically stable conformation. The CAS number for the trans isomer has been identified as 1303968-12-8 .[5] A specific CAS number for the cis isomer is not readily found in major chemical databases, suggesting it may be a less common or less stable isomer.

A summary of the key physicochemical properties is presented below. It is important to note that while data for the direct target compound is limited, the properties of the key precursor, 4-aminocyclohexanecarbonitrile, and related structures provide valuable insights.

| Property | cis-isomer (Predicted/Analog-Based) | trans-isomer |

| CAS Number | Not available | 1303968-12-8[5] |

| Molecular Formula | C₁₂H₂₀N₂O₂ | C₁₂H₂₀N₂O₂ |

| Molecular Weight | 224.30 g/mol | 224.3 g/mol [5] |

| Appearance | Predicted to be a white to off-white solid | White to off-white solid |

| Solubility | Expected to be soluble in organic solvents like DCM, EtOAc, and MeOH. | Soluble in organic solvents like DCM, EtOAc, and MeOH. |

| Precursor (cis) | cis-4-Aminocyclohexanecarbonitrile (CAS: 1198163-57-3)[6] | - |

| Precursor (trans) | - | trans-4-Aminocyclohexanecarbonitrile |

Synthesis of this compound: A Methodological Deep Dive

The most direct and efficient synthesis of this compound involves the N-protection of the corresponding cis- or trans-4-aminocyclohexanecarbonitrile with di-tert-butyl dicarbonate (Boc₂O). This reaction is a cornerstone of amine protection chemistry due to its high yields and mild conditions.[7]

Reaction Mechanism and Rationale

The Boc protection of an amine proceeds via a nucleophilic attack of the amino group on one of the carbonyl carbons of Boc₂O. The reaction is typically facilitated by a base to deprotonate the amine, increasing its nucleophilicity. The choice of solvent and base can be tailored to the specific substrate and desired reaction conditions. A general mechanism is depicted below:

Caption: General mechanism for the Boc protection of a primary amine.

Experimental Protocol: Boc Protection of 4-Aminocyclohexanecarbonitrile

This protocol provides a robust method for the synthesis of both cis- and trans-tert-butyl (4-cyanocyclohexyl)carbamate from their respective amine precursors.

Materials:

-

cis- or trans-4-aminocyclohexanecarbonitrile (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃) (1.5 eq)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and Hexanes (for chromatography)

Procedure:

-

In a round-bottom flask, dissolve 4-aminocyclohexanecarbonitrile (1.0 eq) in DCM or THF.

-

Add the base (Et₃N or NaHCO₃, 1.5 eq) to the solution and stir for 10 minutes at room temperature.

-

Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution.

-

Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[8]

-

Upon completion, quench the reaction with water or saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with DCM or ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.[8][9]

Self-Validation and Quality Control:

-

The purity of the final product should be assessed by ¹H and ¹³C NMR spectroscopy to confirm the presence of the Boc group and the cyclohexyl scaffold.

-

Mass spectrometry can be used to verify the molecular weight of the product.

-

The stereochemical integrity of the cis or trans isomer should be confirmed by comparing the NMR spectra with known data for similar 1,4-disubstituted cyclohexanes.

Applications in Drug Discovery and Development

The strategic value of this compound lies in its utility as a bifunctional building block. The Boc-protected amine provides a latent nucleophilic center, while the cyano group can be transformed into a variety of other functionalities.

Caption: Synthetic utility of this compound.

-

Scaffold for Bioactive Molecules: The conformationally restricted cyclohexane ring is a common motif in drug candidates, providing a rigid scaffold to orient pharmacophoric groups.

-

Synthesis of Diamines and Amino Acids: The cyano group can be reduced to a primary amine, yielding a Boc-protected 1,4-diaminocyclohexane derivative. Alternatively, hydrolysis of the nitrile affords a carboxylic acid, leading to a protected amino acid analog. These are valuable intermediates in the synthesis of protease inhibitors and other peptidomimetics.

-

Heterocyclic Synthesis: The nitrile functionality can participate in cyclization reactions to form various heterocyclic systems, which are prevalent in many classes of therapeutic agents.

The Boc protecting group plays a crucial role by preventing the highly reactive amino group from participating in unwanted side reactions during the transformation of the cyano group.[4] This allows for a modular and convergent approach to the synthesis of complex drug molecules, ultimately improving the efficiency and yield of the overall synthetic route.[3]

Conclusion

This compound, in both its cis and trans isomeric forms, represents a valuable and versatile intermediate for the pharmaceutical industry. This guide has provided a detailed overview of its synthesis via a robust Boc protection protocol, along with an exploration of its physicochemical properties and significant applications in drug discovery. The ability to strategically protect and deprotect the amino functionality, coupled with the synthetic versatility of the cyano group, makes this compound a powerful tool in the arsenal of medicinal chemists. As the demand for structurally complex and stereochemically defined drug candidates continues to grow, the importance of such well-defined building blocks will undoubtedly increase.

References

- 1. benchchem.com [benchchem.com]

- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 3. nbinno.com [nbinno.com]

- 4. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]

- 5. TERT-BUTYL TRANS-4-CYANOCYCLOHEXYLCARBAMATE CAS#: 1303968-12-8 [m.chemicalbook.com]

- 6. cis-4-Aminocyclohexanecarbonitrile | 1198163-57-3 [m.chemicalbook.com]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. beilstein-journals.org [beilstein-journals.org]

An In-depth Technical Guide to the Synthesis of tert-Butyl (4-cyanocyclohexyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (4-cyanocyclohexyl)carbamate is a valuable bifunctional molecule that serves as a key building block in the synthesis of a variety of biologically active compounds. Its structure incorporates a cyclohexyl scaffold, a common motif in medicinal chemistry known to impart favorable pharmacokinetic properties, along with a reactive nitrile group and a protected amine. The tert-butoxycarbonyl (Boc) protecting group is widely utilized in organic synthesis due to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions.[1][2] This allows for selective manipulation of other functional groups within the molecule, making it a versatile intermediate in the development of novel therapeutics. The 4-substituted cyclohexylamine framework is a prevalent structural element in numerous pharmaceuticals, highlighting the importance of synthetic routes to access these scaffolds.[3][4]

This technical guide provides a comprehensive overview of the synthesis of this compound, with a focus on a practical and efficient one-pot reductive amination and protection strategy. The guide will delve into the underlying chemical principles, provide a detailed experimental protocol, and outline the necessary analytical techniques for the characterization of the final product.

Synthetic Strategies: A Mechanistic Perspective

The synthesis of this compound can be approached through several synthetic routes. A highly efficient and convergent strategy involves the direct conversion of a commercially available starting material, 4-oxocyclohexanecarbonitrile, to the desired product in a one-pot reaction. This approach combines a reductive amination step with an in-situ protection of the newly formed amine.

The core of this strategy lies in the tandem direct reductive amination and N-Boc protection of the amine.[5] This method is advantageous as it avoids the isolation of the intermediate 4-aminocyclohexanecarbonitrile, which can be unstable or difficult to handle. The reaction proceeds through the initial formation of an imine intermediate from the reaction of 4-oxocyclohexanecarbonitrile with an ammonia source, which is then reduced in situ to the corresponding primary amine. The newly formed amine is then immediately trapped with di-tert-butyl dicarbonate (Boc)₂O to yield the stable carbamate product.

An alternative, though more stepwise, approach would involve the initial reduction of the ketone to the corresponding amine, followed by isolation and subsequent Boc-protection. However, the one-pot procedure is generally preferred for its operational simplicity and often higher overall yield.

Data Presentation

Table 1: Key Reactants and Their Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 4-Oxocyclohexanecarbonitrile | C₇H₉NO | 123.15 | Starting Material |

| Ammonium Acetate | C₂H₇NO₂ | 77.08 | Ammonia Source |

| Sodium Cyanoborohydride | NaBH₃CN | 62.84 | Reducing Agent |

| Di-tert-butyl dicarbonate | C₁₀H₁₈O₅ | 218.25 | Boc-Protecting Agent |

| Methanol | CH₄O | 32.04 | Solvent |

Experimental Protocols

One-Pot Synthesis of this compound via Reductive Amination and Boc-Protection

This protocol is based on established methods for reductive amination followed by in-situ Boc protection.[5]

Materials:

-

4-Oxocyclohexanecarbonitrile

-

Ammonium acetate

-

Sodium cyanoborohydride

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-oxocyclohexanecarbonitrile (1.0 eq) and ammonium acetate (10.0 eq).

-

Dissolution: Add anhydrous methanol to the flask to dissolve the solids.

-

Reduction: Cool the solution in an ice bath and add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting ketone.

-

Boc Protection: Once the reductive amination is complete, add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) to the reaction mixture.

-

Stirring: Let the reaction stir at room temperature for an additional 4-6 hours until the Boc protection is complete (monitor by TLC or LC-MS).

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude this compound can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Visualization of the Synthetic Pathway

Caption: One-pot synthesis of this compound.

Characterization of this compound

Accurate characterization of the synthesized product is crucial to confirm its identity and purity. The following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the cyclohexyl ring protons (a series of multiplets), and the proton attached to the nitrogen of the carbamate (a broad singlet).

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the carbamate, the quaternary carbon and methyl carbons of the tert-butyl group, the carbons of the cyclohexyl ring, and the nitrile carbon.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum should exhibit characteristic absorption bands for the N-H stretch of the carbamate (around 3300-3400 cm⁻¹), the C=O stretch of the carbamate (around 1680-1700 cm⁻¹), the C-N stretch, and the C≡N stretch of the nitrile group (around 2240-2260 cm⁻¹).

-

-

Mass Spectrometry (MS):

-

Mass spectrometry will confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique for this analysis.

-

-

Melting Point:

-

The melting point of the purified product should be determined and compared to literature values, if available. A sharp melting point is indicative of high purity.

-

Safety Considerations

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

-

Sodium cyanoborohydride is toxic and should be handled with extreme care. Avoid contact with acids, as this can release highly toxic hydrogen cyanide gas.

-

Di-tert-butyl dicarbonate can be an irritant.

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Applications in Drug Development

The this compound scaffold is a versatile building block in medicinal chemistry. The nitrile group can be readily transformed into other functional groups, such as a primary amine (via reduction) or a carboxylic acid (via hydrolysis), providing a handle for further molecular elaboration. The Boc-protected amine allows for the introduction of this key pharmacophore into more complex molecular architectures. Substituted cyclohexylamine derivatives are found in a wide range of pharmaceuticals, including agents targeting the central nervous system.[6] The conformational rigidity of the cyclohexane ring can be exploited to control the spatial orientation of substituents, which is often critical for optimizing drug-receptor interactions.

Conclusion

This technical guide has outlined a robust and efficient one-pot synthesis of this compound from readily available starting materials. The detailed experimental protocol, coupled with a discussion of the underlying chemical principles and necessary characterization techniques, provides researchers and drug development professionals with a practical resource for the preparation of this valuable synthetic intermediate. The versatility of this compound ensures its continued importance in the discovery and development of new therapeutic agents.

References

-

Examples of drugs and drug candidates containing cyclohexylamines. (n.d.). ResearchGate. Retrieved from [Link]

-

tert-Butyl (trans-4-(methylamino)cyclohexyl)carbamate. (n.d.). MySkinRecipes. Retrieved from [Link]

-

tert-butyl carbamate. (2024, April 9). ChemBK. Retrieved from [Link]

-

Amine Protection / Deprotection. (n.d.). Fisher Scientific. Retrieved from [Link]

-

tert-butyl N-(4-tert-butyl-1-cyanocyclohexyl)carbamate. (2025, September 5). Chemsrc. Retrieved from [Link]

-

Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. (2024, April 18). PubMed Central. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

One-pot Synthesis of Carbamates and Thiocarbamates from Boc-protected Amines. (n.d.). ResearchGate. Retrieved from [Link]

-

Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. (2024, March 26). Chemical Science. Retrieved from [Link]

-

Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. (n.d.). Der Pharma Chemica. Retrieved from [Link]

-

EXPERIMENTAL PROCEDURES. (n.d.). Beilstein Journals. Retrieved from [Link]

-

Experimental Procedures. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

tert-Butyl carbamate. (n.d.). NIST WebBook. Retrieved from [Link]

-

A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. (n.d.). National Institutes of Health. Retrieved from [Link]

-

A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection. (n.d.). PubMed. Retrieved from [Link]

-

Preparation of 4‐substituted cyclohexylamines. a) Examples of bioactive... (n.d.). ResearchGate. Retrieved from [Link]

-

A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection. (2025, August 6). ResearchGate. Retrieved from [Link]

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.). UT Southwestern Medical Center. Retrieved from [Link]

-

13C NMR Chemical Shifts. (n.d.). Oregon State University. Retrieved from [Link]

-

Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. (n.d.). Organic Syntheses. Retrieved from [Link]

-

tert-Butyl (1R,4R)-4-[(cyclohexylmethyl)amino]cyclohexylcarbamate. (n.d.). PubChem. Retrieved from [Link]

-

FT-IR spectrum of tert-butyl... (n.d.). ResearchGate. Retrieved from [Link]

-

Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

tert-Butyl N-(4-hydroxybutyl)carbamate. (n.d.). PubChem. Retrieved from [Link]

-

tert-butyl N-[(4-formylcyclohexyl)methyl]carbamate. (n.d.). PubChem. Retrieved from [Link]

-

Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved from [Link]

-

What to expect from the tert-butanol 1D and 2D 13C NMR analysis? (2023, May 11). Nanalysis. Retrieved from [Link]

-

Reductive Amination: A Remarkable Experiment for the Organic Laboratory. (2023, October 17). Green Chemistry Teaching and Learning Community. Retrieved from [Link]

-

Reductive Amination: A Remarkable Experiment for the Organic Laboratory. (2025, August 6). ResearchGate. Retrieved from [Link]

-

tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. (n.d.). MDPI. Retrieved from [Link]

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. rsc.org [rsc.org]

- 4. spectrabase.com [spectrabase.com]

- 5. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

An In-depth Technical Guide to tert-Butyl (4-cyanocyclohexyl)carbamate: Structure, Properties, and Synthetic Utility

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (4-cyanocyclohexyl)carbamate is a bifunctional organic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its structure uniquely combines a cyclohexane scaffold, a versatile cyano (nitrile) group, and an amine functionality protected by the ubiquitous tert-butoxycarbonyl (Boc) group. This arrangement makes it a valuable building block for the synthesis of complex molecular architectures, particularly in the development of novel pharmaceutical agents. The cyclohexane core provides a three-dimensional structure common in many bioactive molecules, while the orthogonal reactivity of the cyano and protected amine groups allows for selective, stepwise chemical modifications. This guide provides a comprehensive overview of its molecular structure, stereoisomerism, physicochemical properties, a detailed synthesis protocol, and its applications in research and development.

Section 1: Molecular Structure and Physicochemical Properties

The defining characteristic of this compound is its 1,4-disubstituted cyclohexane ring, which gives rise to critical stereochemical considerations.

Chemical Structure and Isomerism

The compound consists of a cyclohexane ring where the carbamate and cyano substituents are positioned at opposite ends of the ring (the 1 and 4 positions). This substitution pattern results in two distinct geometric isomers: cis and trans.

-

Trans-isomer: The two substituents are on opposite faces of the cyclohexane ring. In the most stable chair conformation, both the bulky tert-butylcarbamate group and the cyano group can occupy equatorial positions, minimizing steric hindrance. This makes the trans isomer the thermodynamically more stable of the two.

-

Cis-isomer: The two substituents are on the same face of the ring. In any chair conformation, one substituent must occupy an axial position while the other is equatorial. This leads to greater steric strain compared to the trans isomer.

Commercially available samples may exist as a mixture of these isomers[1]. The specific isomer used can have a profound impact on the three-dimensional structure and biological activity of the final target molecule.

Caption: Relationship between the general structure and its cis/trans isomers.

Physicochemical Data

The properties of this compound are summarized in the table below. These values are crucial for designing reaction conditions, purification procedures, and formulation studies.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₀N₂O₂ | [2] |

| Molecular Weight | 224.30 g/mol | [2] |

| CAS Number | 1303968-12-8 (trans-isomer) | [2] |

| Appearance | Predicted: White to off-white crystalline solid | [3] |

| Solubility | Soluble in organic solvents (DCM, EtOAc, MeOH); Poorly soluble in water. | [4] |

Section 2: Synthesis and Purification

The most common and efficient synthesis of this compound involves the protection of the amine group of 4-aminocyclohexanecarbonitrile using di-tert-butyl dicarbonate, commonly known as (Boc)₂O.

Reaction Principle

The synthesis is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 4-aminocyclohexanecarbonitrile attacks one of the electrophilic carbonyl carbons of (Boc)₂O. This forms a transient tetrahedral intermediate which then collapses, eliminating tert-butoxycarbonyl and tert-butanol as byproducts, to yield the stable N-Boc protected product. A mild base is typically added to neutralize the acidic byproducts formed during the reaction.

Experimental Protocol: Boc-Protection of 4-Aminocyclohexanecarbonitrile

This protocol describes a reliable, lab-scale synthesis. All operations should be performed in a well-ventilated fume hood.

Materials:

-

4-aminocyclohexanecarbonitrile (hydrochloride salt or free base, cis/trans mixture)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Base: Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

-

Deionized Water

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reactant Setup: In a round-bottom flask, dissolve 4-aminocyclohexanecarbonitrile (1.0 eq) in DCM.

-

Base Addition: Add triethylamine (1.1 eq) to the solution and stir for 5 minutes. The purpose of the base is to deprotonate the amine (if it is a salt) and to act as an acid scavenger.

-

Reagent Addition: Dissolve di-tert-butyl dicarbonate (1.05 eq) in a minimal amount of DCM and add it dropwise to the stirring amine solution at 0 °C (ice bath). The slow addition helps to control any potential exotherm.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is fully consumed (typically 2-4 hours).

-

Work-up & Extraction:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine. These washes remove the base, unreacted (Boc)₂O byproducts, and residual water, respectively.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[5]

Purification: The resulting crude product, typically an oil or a waxy solid, can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

Caption: General workflow for the synthesis and purification of the title compound.

Section 3: Applications in Research and Development

The synthetic utility of this compound stems from the distinct and controllable reactivity of its two primary functional groups.

The Boc-Protecting Group

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, especially in peptide and medicinal chemistry.[6] Its primary advantages are:

-

Stability: It is robust and stable under a wide range of reaction conditions, including basic, hydrogenolytic, and mildly nucleophilic environments.[6][7]

-

Facile Cleavage: It can be removed cleanly and efficiently under acidic conditions (e.g., using trifluoroacetic acid (TFA) in DCM, or HCl in dioxane), liberating the free amine for subsequent reactions.[7]

This stability allows chemists to perform extensive modifications on the cyano group without disturbing the protected amine.

The Cyano Group as a Synthetic Handle

The cyano (nitrile) group is a highly versatile functional group that can be transformed into several other important moieties:

-

Reduction to a Primary Amine: The nitrile can be reduced to an aminomethyl group (-CH₂NH₂) using reducing agents like Lithium Aluminum Hydride (LAH) or catalytic hydrogenation. This creates a diamine scaffold, a common feature in many biologically active compounds.

-

Hydrolysis to a Carboxylic Acid: The nitrile can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid (-COOH). This allows for the synthesis of amino acids with a cyclohexane core.

-

Formation of Heterocycles: Nitriles are common precursors for the synthesis of various nitrogen-containing heterocyclic rings, such as tetrazoles, which are often used as carboxylic acid bioisosteres in drug design.

The ability to selectively unmask the amine or transform the nitrile provides a powerful and flexible strategy for building molecular diversity from a single, advanced intermediate.

Section 4: Safety and Handling

While a specific safety data sheet for this exact compound is not widely available, general precautions for carbamates and nitriles should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[7]

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating and inhaling dust. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.

-

Hazards: Similar carbamate compounds may cause skin and eye irritation. Nitrile-containing compounds can be toxic if ingested or inhaled.

References

-

Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. Available from: [Link]

-

National Institute of Standards and Technology. tert-Butyl carbamate - NIST WebBook. Available from: [Link]

-

PubChem. Tert-butyl 4-cyanophenylcarbamate. Available from: [Link]

-

Knight Chemicals Online. tert-butyl (4-(2-tosylhydrazineyl)cyclohexyl)carbamate. Available from: [Link]

-

Organic Syntheses. Carbamic acid, tert-butyl ester. Available from: [Link]

-

PubChem. Cis tert-Butyl 4-aminocyclohexylcarbamate. Available from: [Link]

- Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

-

PubChem. tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate. Available from: [Link]

-

Chemsrc. tert-butyl N-(4-tert-butyl-1-cyanocyclohexyl)carbamate. Available from: [Link]

-

PubChem. cis-4-(tert-Butoxycarbonylamino)cyclohexanol. Available from: [Link]

Sources

- 1. knightchem-store.com [knightchem-store.com]

- 2. TERT-BUTYL TRANS-4-CYANOCYCLOHEXYLCARBAMATE CAS#: 1303968-12-8 [m.chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. echemi.com [echemi.com]

- 5. TERT-BUTYL 4-CYANOPHENYLCARBAMATE synthesis - chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

A Comprehensive Spectroscopic Guide to tert-Butyl (4-cyanocyclohexyl)carbamate: A Key Intermediate in Pharmaceutical Synthesis

Abstract

This technical guide provides an in-depth analysis of the essential spectroscopic data required for the characterization of tert-Butyl (4-cyanocyclohexyl)carbamate, a bifunctional molecule of significant interest in medicinal chemistry and drug development. As a building block, its structural integrity is paramount. This document offers a detailed interpretation of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond presenting raw data, this guide emphasizes the causal relationships between molecular structure and spectral features, providing researchers and drug development professionals with the necessary framework for confident structural verification and quality control. The protocols herein are designed as self-validating systems, grounded in established scientific principles and supported by authoritative references.

Molecular Structure and Spectroscopic Implications

This compound possesses three key structural motifs that are readily identifiable by spectroscopic methods: the N-Boc (tert-butyloxycarbonyl) protecting group, a 1,4-disubstituted cyclohexane ring, and a nitrile functional group. The cyclohexane ring can exist as two diastereomers: cis and trans. The relative orientation of the carbamate and nitrile substituents significantly influences the molecule's symmetry and, consequently, its NMR spectra. This guide will focus on the general features applicable to a mixture or a single isomer, noting where stereochemistry plays a critical role.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for the structural elucidation of this molecule. It not only confirms the successful installation of the N-Boc group but also provides critical insights into the stereochemistry of the cyclohexyl ring.[1]

Logical Workflow for NMR Analysis

Caption: Standard workflow for NMR-based structural verification.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a proton census of the molecule. The most diagnostic signal is that of the N-Boc group.

-

Expert Insight: The choice of a Boc protecting group is often made for its clear and unambiguous signal in a relatively uncrowded region of the ¹H NMR spectrum.[1] This sharp singlet, integrating to nine protons, serves as an excellent internal marker for confirming successful protection and for monitoring reaction progress.[1]

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| (CH₃)₃C- (Boc) | ~1.45 | Singlet | 9H | The most characteristic signal of the Boc group.[1][2] |

| -NH- (Carbamate) | 4.5 - 5.5 (variable) | Broad Singlet | 1H | Position and broadness are highly dependent on solvent and concentration.[1] |

| -CH-N- (Cyclohexyl) | ~3.4 - 3.6 | Broad Multiplet | 1H | Deshielded by the adjacent nitrogen atom. |

| -CH-CN (Cyclohexyl) | ~2.5 - 2.8 | Multiplet | 1H | Deshielded by the electron-withdrawing nitrile group. |

| -CH₂- (Cyclohexyl) | ~1.0 - 2.2 | Complex Multiplets | 8H | Axial and equatorial protons will have different chemical shifts, leading to complex splitting patterns.[3][4] |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H data by providing a count of unique carbon environments.

-

Expert Insight: The chemical shifts of the cyclohexyl carbons can be used to assign the cis or trans stereochemistry, as the spatial orientation of the bulky substituents affects the electronic environment of the ring carbons.[5] The nitrile carbon signal, while sometimes of lower intensity, is highly diagnostic as it appears in a distinct region of the spectrum.[6]

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| -C=O (Carbamate) | ~155 | The carbonyl carbon of the Boc group.[2] |

| -C≡N (Nitrile) | ~120 - 125 | Characteristic shift for a nitrile carbon.[6] |

| (CH₃)₃C - (Boc) | ~79 - 80 | The quaternary carbon of the Boc group.[2] |

| -C H-N- (Cyclohexyl) | ~49 - 52 | Carbon attached to the carbamate nitrogen. |

| Cyclohexyl Carbons | ~25 - 40 | The remaining carbons of the cyclohexane ring.[5][7] |

| -C H-CN (Cyclohexyl) | ~25 - 30 | Carbon bearing the nitrile group. |

| (C H₃)₃C- (Boc) | ~28.4 | The three equivalent methyl carbons of the Boc group.[2][8] |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[2] Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).[3]

-

Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Use a standard pulse program with a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and accumulate 16-32 scans for a good signal-to-noise ratio.[2]

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A 90-degree pulse angle, a longer relaxation delay (2-5 seconds), and a larger number of scans (≥1024) are typically required to obtain adequate signal intensity.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for verifying the presence of the key functional groups in the molecule. The diagnostic region of the IR spectrum provides clear, often intense, absorption bands for the nitrile and carbamate moieties.

-

Expert Insight: The C≡N stretch is particularly useful because very few other functional groups absorb in the 2200-2300 cm⁻¹ region, making its presence highly indicative of a nitrile.[6][9] The strong C=O stretch of the carbamate is also a reliable indicator of the Boc group's presence.[2]

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity | Notes |

| N-H Stretch (Carbamate) | ~3300 - 3400 | Medium | A single peak indicates a secondary amide/carbamate. |

| C-H Stretch (Aliphatic) | ~2850 - 2960 | Strong | Corresponds to the C-H bonds of the cyclohexane and tert-butyl groups.[10] |

| C≡N Stretch (Nitrile) | ~2240 - 2260 | Medium, Sharp | Highly diagnostic for the nitrile group in a saturated system.[6][9] |

| C=O Stretch (Carbamate) | ~1690 - 1710 | Strong | A strong carbonyl absorption is characteristic of the Boc group.[2] |

| C-H Bend (gem-dimethyl) | ~1365 and ~1390 | Medium | A characteristic doublet confirming the tert-butyl group.[10] |

| C-N Stretch | ~1250 and ~1050 | Medium | Associated with the carbamate and nitrile groups. |

Experimental Protocol: FT-IR Analysis

-

Sample Preparation (Solid): Prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample (~1-2 mg) with ~100 mg of dry KBr powder and pressing the mixture into a translucent disk using a hydraulic press.

-

Sample Preparation (Liquid/Oil): Place a drop of the neat sample between two salt plates (e.g., NaCl or KBr) to create a thin film.[2]

-

Data Acquisition: Place the sample in the beam path of a Fourier Transform Infrared (FTIR) spectrometer.

-

Spectrum Collection: Acquire the spectrum over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be collected and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of this compound and to provide structural information through analysis of its fragmentation patterns.

-

Expert Insight: For N-Boc protected compounds, a characteristic fragmentation pathway involves the loss of the tert-butyl group as isobutylene (56 Da) or the loss of the entire Boc group. Decarboxylation (loss of CO₂, 44 Da) is another common fragmentation observed for carbamates under certain ionization conditions.[11]

Molecular Formula: C₁₂H₂₀N₂O₂ Molecular Weight: 224.30 g/mol

| Ion (m/z) | Proposed Identity | Fragmentation Pathway |

| 225.16 | [M+H]⁺ | Protonated molecular ion (Positive Ion Mode, ESI) |

| 223.15 | [M-H]⁻ | Deprotonated molecular ion (Negative Ion Mode, ESI) |

| 169.13 | [M+H - C₄H₈]⁺ | Loss of isobutylene (56 Da) from the protonated molecule. |

| 125.11 | [M+H - C₅H₈O₂]⁺ | Loss of the Boc group (100 Da) from the protonated molecule. |

| 181.13 | [M+H - CO₂]⁺ | Loss of carbon dioxide (44 Da).[11] |

Experimental Protocol: Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Introduce the sample solution into the electrospray ionization (ESI) source of the mass spectrometer via direct infusion using a syringe pump.

-

Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.

-

Analysis: Analyze the ions in both positive and negative ion modes to detect [M+H]⁺ and [M-H]⁻, respectively. Acquire a full scan spectrum to determine the molecular weight and major fragment ions.

Conclusion

The structural verification of this compound is reliably achieved through a synergistic application of NMR, IR, and Mass Spectrometry. NMR spectroscopy provides definitive information on the carbon-hydrogen framework and stereochemistry. IR spectroscopy offers rapid confirmation of critical functional groups, namely the nitrile and carbamate. Finally, mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns consistent with the assigned structure. Together, these techniques provide a robust and self-validating analytical package essential for quality assurance in any research or drug development setting.

References

-

Video: IR Frequency Region: Alkyne and Nitrile Stretching. (2024). JoVE. Retrieved from [Link]

-

Mass Spectra of Some Carbamate Pesticides. (2020). Journal of AOAC INTERNATIONAL. Retrieved from [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

Wang, J., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2515. Retrieved from [Link]

-

Stowe, H. M., et al. (2015). Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation. Journal of the American Society for Mass Spectrometry, 26(6), 949–959. Retrieved from [Link]

-

López-Sánchez, D. E., et al. (2023). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. Foods, 12(13), 2586. Retrieved from [Link]

-

Notes On Nitriles IR Spectra. (n.d.). Scribd. Retrieved from [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved from [Link]

-

Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Advances. Retrieved from [Link]

-

C-13 NMR Investigations and Molecular Order of 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT). (n.d.). ResearchGate. Retrieved from [Link]

-

13C{1H} NMR Spectrum of 4-tert-Butylcyclohexanone in CDCl3. (n.d.). Retrieved from [Link]

-

tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

C6H12 cyclohexane low high resolution 1H proton nmr spectrum. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

Draw the 1H NMR Spectrum for Cyclohexane (C6H12). (2020). YouTube. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. C6H12 cyclohexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. youtube.com [youtube.com]

- 5. rsc.org [rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. acadiau.ca [acadiau.ca]

- 8. xray.uky.edu [xray.uky.edu]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. benchchem.com [benchchem.com]

- 11. Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Purity and Characterization of tert-Butyl (4-cyanocyclohexyl)carbamate

<

Foreword: The Critical Role of Isomeric Purity in Drug Development

In the landscape of modern pharmaceutical development, the precise control and characterization of molecular entities are paramount. Intermediates such as tert-Butyl (4-cyanocyclohexyl)carbamate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), present a unique set of challenges. The cyclohexane ring's stereochemistry gives rise to cis and trans isomers, each potentially leading to different impurity profiles and pharmacological activities in the final drug substance. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the purity and confirm the structural integrity of this vital intermediate. We will delve into the practical application and theoretical underpinnings of essential analytical techniques, moving beyond procedural steps to explain the causality behind experimental choices. This approach is designed to foster a deep understanding of how to establish a self-validating system for the quality control of this compound.

The Molecular Landscape: Understanding the cis/trans Isomerism

This compound possesses a cyclohexane ring with two substituents: a tert-butoxycarbonylamino (Boc-amino) group and a cyano group. The spatial arrangement of these substituents relative to the plane of the ring results in two diastereomers: cis and trans.

-

cis-isomer: Both substituents are on the same side of the cyclohexane ring.

-

trans-isomer: The substituents are on opposite sides of the ring.

The conformational preference of the bulky tert-butyl group often dictates the dominant chair conformation of the cyclohexane ring, influencing the axial or equatorial positions of the substituents. This stereochemical difference has profound implications for the molecule's physical properties, reactivity, and, ultimately, its suitability for a given synthetic route. Therefore, the ability to separate, identify, and quantify these isomers is a cornerstone of quality control.

Purification Strategies: Isolating the Desired Isomer

The initial synthetic product is often a mixture of cis and trans isomers. The choice of purification technique is dictated by the scale of the synthesis and the required purity level.

Recrystallization: A Scalable Approach to Purity Enhancement

Recrystallization is a powerful and cost-effective method for purifying crystalline solids. The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures. For this compound, a systematic approach to solvent screening is crucial.

Protocol for Recrystallization:

-

Solvent Selection: Begin by testing the solubility of the crude material in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, isopropanol, water) at room temperature and at their boiling points. An ideal solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature.

-

Dissolution: In a flask equipped with a reflux condenser, dissolve the crude product in a minimal amount of the chosen hot solvent to create a saturated solution.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them. This step must be done quickly to prevent premature crystallization.

-

Crystallization: Allow the filtrate to cool slowly to room temperature. The slow cooling promotes the formation of well-defined crystals of the less soluble isomer, while the more soluble isomer and impurities remain in the mother liquor. Further cooling in an ice bath can maximize the yield.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent to remove any adhering mother liquor, and dry them under vacuum.

Expert Insight: The choice of solvent is critical. For carbamates, non-polar solvents like hexane or solvent mixtures like benzene-hexane have been shown to be effective for recrystallization.[1] It is advisable to avoid prolonged heating, as some carbamates can be susceptible to thermal degradation or volatilization.[1]

Column Chromatography: High-Resolution Separation

For laboratory-scale purifications or when recrystallization fails to provide the desired purity, column chromatography offers a higher degree of separation.

Workflow for Chromatographic Separation:

Caption: Workflow for chromatographic separation of isomers.

Key Considerations:

-

Stationary Phase: Silica gel is the most common stationary phase for this type of separation.

-

Mobile Phase: A gradient elution, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is often effective. The optimal solvent system should be determined by preliminary thin-layer chromatography (TLC) analysis.

Structural Elucidation and Purity Assessment: A Multi-Technique Approach

No single analytical technique can provide a complete picture of the purity and identity of this compound. A combination of spectroscopic and chromatographic methods is essential for a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Confirmation

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural confirmation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

¹H NMR Spectroscopy:

-

Boc Group: A characteristic sharp singlet integrating to nine protons is expected in the upfield region, typically between 1.4 and 1.5 ppm.[2] This signal is a definitive indicator of the presence of the tert-butoxycarbonyl protecting group.[2]

-

Carbamate N-H: A broad singlet corresponding to the N-H proton of the carbamate is usually observed. Its chemical shift is highly dependent on concentration and the solvent used.[2]

-

Cyclohexyl Protons: The protons on the cyclohexane ring will appear as a complex series of multiplets. The chemical shifts and coupling constants of these protons are highly sensitive to their axial or equatorial orientation and thus can be used to differentiate between the cis and trans isomers.

-

Proton Alpha to Nitrogen: The proton on the carbon atom attached to the carbamate nitrogen typically experiences a downfield shift due to the electron-withdrawing nature of the carbamate group.[2]

¹³C NMR Spectroscopy:

-

Nitrile Carbon: The carbon of the cyano group typically resonates in the range of 115-125 ppm.[3][4] The precise chemical shift can be a valuable tool for distinguishing between cis and trans isomers. Studies on similar cyclohexanecarbonitriles have shown that equatorially oriented nitrile carbons resonate downfield from their axial counterparts.[5]

-

Carbamate Carbonyl: The carbonyl carbon of the Boc group will appear in the deshielded region of the spectrum.

-

Tertiary Carbon of Boc Group: The quaternary carbon of the tert-butyl group will also be present.

-

Cyclohexyl Carbons: The carbons of the cyclohexane ring will appear in the aliphatic region of the spectrum.

Data Summary for NMR Characterization:

| Functional Group | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) | Key Features |

| tert-Butyl (Boc) | 1.4 - 1.5 (singlet, 9H) | ~80 (quaternary C), ~28 (methyl C's) | Intense and sharp singlet in ¹H NMR is a key diagnostic peak.[2] |

| Carbamate N-H | Variable (broad singlet, 1H) | N/A | Chemical shift is concentration and solvent dependent.[2] |

| Cyano (Nitrile) | N/A | 115 - 125 | Can be used to differentiate isomers based on axial/equatorial position.[5] |

| Cyclohexyl C-H | Multiplets | Aliphatic region | Complex splitting patterns are sensitive to stereochemistry. |

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Determination

HPLC is an indispensable technique for determining the purity of a compound and quantifying impurities.[6] For this compound, both reversed-phase and chiral HPLC methods can be employed.

Reversed-Phase HPLC for Purity Assessment:

This method is suitable for routine purity checks and the quantification of non-volatile impurities.[7]

Typical HPLC Protocol:

-

Instrumentation: An HPLC system equipped with a UV detector is commonly used.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a good starting point.[7]

-

Mobile Phase: A gradient elution using a mixture of water and a polar organic solvent like acetonitrile or methanol is typically employed. The addition of a small amount of an acid, such as trifluoroacetic acid (TFA) or formic acid, can improve peak shape.[7][8]

-

Detection: The carbamate and cyano groups do not have strong chromophores, so detection at low UV wavelengths (e.g., 200-220 nm) is often necessary.

-

Quantification: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

Chiral HPLC for Enantiomeric Purity:

If the synthesis can potentially lead to enantiomers, or if the starting materials are chiral, chiral HPLC is necessary to determine the enantiomeric excess. The separation of enantiomers requires a chiral stationary phase (CSP).[9] Polysaccharide-based CSPs are widely used for a broad range of chiral compounds.[10]

Workflow for Chiral HPLC Method Development:

Caption: Workflow for chiral HPLC method development.

Mass Spectrometry (MS): Confirming Molecular Weight

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and can aid in the identification of unknown impurities.[6] Electron ionization (EI) or electrospray ionization (ESI) are common ionization techniques. The expected molecular ion peak for this compound would correspond to its molecular weight.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Expected FTIR Absorptions:

| Functional Group | Wavenumber (cm⁻¹) | Appearance |

| N-H (Carbamate) | ~3300 | Broad |

| C-H (Aliphatic) | 2850 - 3000 | Sharp |

| C≡N (Nitrile) | ~2250 | Sharp, intense |

| C=O (Carbamate) | ~1700 | Strong, sharp |

The presence of a sharp, intense peak around 2250 cm⁻¹ is highly diagnostic for the nitrile group.[11] The strong carbonyl stretch around 1700 cm⁻¹ and the broad N-H stretch around 3300 cm⁻¹ are characteristic of the carbamate functionality.

Common Impurities and Their Identification

A thorough understanding of the synthetic route is crucial for anticipating potential impurities. Common impurities may include:

-

Starting materials: Unreacted 4-aminocyclohexanecarbonitrile or di-tert-butyl dicarbonate.

-

By-products: Products from side reactions, such as the formation of di-Boc protected amine.

-

Isomers: The undesired cis or trans isomer.

-

Residual solvents: Solvents used in the synthesis and purification steps.

Gas Chromatography (GC) is often employed for the analysis of residual solvents and other volatile impurities.[6]

Conclusion: A Holistic Approach to Quality Assurance

The purity and characterization of this compound demand a multi-faceted analytical approach. By integrating the insights from NMR, HPLC, MS, and FTIR, a comprehensive and robust quality control system can be established. This guide has provided a framework for not only performing the necessary experiments but also for understanding the underlying principles that govern them. For researchers and professionals in drug development, this in-depth understanding is not merely academic; it is a prerequisite for ensuring the safety, efficacy, and reproducibility of the final pharmaceutical product.

References

-

University of Calgary. Ch20: Spectroscopy Analysis : Nitriles. [Link]

-

NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

National Institutes of Health. Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. [Link]

-

The Royal Society of Chemistry. C- and N-Metalated Nitriles: NMR and X-ray Analyses. [Link]

-

Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]

-

SIELC. Separation of tert-Butyl N-hydroxycarbamate on Newcrom R1 HPLC column. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Quality Control and Analytical Methods for tert-Butyl Carbamate Intermediates in Pharmaceutical Manufacturing. [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

National Institutes of Health. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. benchchem.com [benchchem.com]

- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

- 8. Separation of tert-Butyl N-hydroxycarbamate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Role of the Boc Protecting Group in tert-Butyl (4-cyanocyclohexyl)carbamate

This guide provides an in-depth technical exploration of the tert-butyloxycarbonyl (Boc) protecting group, with a specific focus on its pivotal role in the synthesis, manipulation, and application of tert-butyl (4-cyanocyclohexyl)carbamate. Designed for researchers, scientists, and professionals in drug development, this document elucidates the underlying chemical principles, provides field-proven experimental protocols, and contextualizes the strategic importance of the Boc group in modern organic synthesis.

The Strategic Imperative of Protecting Groups in Complex Synthesis

In the intricate landscape of multi-step organic synthesis, particularly within medicinal chemistry, the ability to selectively mask a reactive functional group is fundamental.[1][2] Amines, being both nucleophilic and basic, often interfere with desired transformations elsewhere in a molecule.[3] Protecting groups serve as temporary masks, rendering a functional group inert to specific reaction conditions. The true power of this strategy is realized through "orthogonal protection," where multiple, distinct protecting groups can be selectively removed in any order without affecting the others, allowing for precise, sequential molecular construction.[1][2][4]

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection, valued for its robustness and predictable reactivity.[5] Its stability in basic, nucleophilic, and reductive environments, coupled with its clean removal under acidic conditions, makes it an indispensable tool.[6][7]

The Chemistry of the Boc Group: Protection and Deprotection

The Boc group transforms a reactive amine into a significantly less nucleophilic carbamate.[3][8] This transformation is critical for preventing unwanted side reactions during subsequent synthetic steps.

Mechanism of N-Boc Protection

The standard method for installing a Boc group involves the reaction of an amine with di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O).[5][9][10]

The mechanism proceeds via a nucleophilic acyl substitution:

-

Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom attacks one of the electrophilic carbonyl carbons of (Boc)₂O.[9][11]

-

Intermediate Collapse: This forms a tetrahedral intermediate which then collapses.

-

Leaving Group Departure: A tert-butyl carbonate leaving group is expelled, which subsequently decomposes into carbon dioxide (CO₂) and tert-butoxide.[9] The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction.[11]

-

Deprotonation: The resulting tert-butoxide or another added base (like triethylamine) deprotonates the positively charged amine, yielding the neutral N-Boc protected product.[9][11]

Caption: Mechanism of amine protection using (Boc)₂O.

Mechanism of N-Boc Deprotection

The defining characteristic of the Boc group is its lability under acidic conditions.[7][11] This is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[3][12]

The deprotection mechanism is facilitated by the stability of the resulting tert-butyl carbocation:

-

Protonation: The acid protonates the carbonyl oxygen of the carbamate, making it a better leaving group.[3][7][13]

-

Carbocation Formation: The C-O bond cleaves, releasing a stable tertiary tert-butyl carbocation and the unstable carbamic acid intermediate.[3][13] The stability of this carbocation is why the tert-butyl group is used; less substituted alkyl groups would make this cleavage significantly more difficult.[3]

-

Decarboxylation: The carbamic acid spontaneously decomposes, releasing carbon dioxide and the free amine.[7][13]

-

Amine Salt Formation: In the acidic medium, the liberated amine is protonated, typically yielding an amine salt (e.g., a trifluoroacetate or hydrochloride salt).[13]

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Role of the Boc Group in this compound

This compound is a valuable bifunctional building block in medicinal chemistry.[14][15] It features a latent amino group (protected as the Boc-carbamate) and a reactive cyano group on a conformationally defined cyclohexyl scaffold.

The primary roles of the Boc group in this specific molecule are:

-

Deactivation of the Amine: It effectively masks the nucleophilicity and basicity of the 4-amino group, preventing it from interfering with reactions intended for the cyano moiety.

-

Enabling Selective Chemistry: With the amine protected, the cyano group can be selectively transformed. For instance, it can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into a tetrazole ring, all while the Boc group remains intact under appropriate conditions.

-

Modulating Physicochemical Properties: The bulky, lipophilic Boc group can alter the solubility profile of the molecule, often improving its solubility in common organic solvents used during synthesis and purification.

-

Stereochemical Influence: The stereochemistry of the cyclohexyl ring (cis vs. trans) is critical for the biological activity of its derivatives.[16][17] The Boc group, due to its steric bulk, can influence the conformational equilibrium of the ring and direct the stereochemical outcome of subsequent reactions.

Experimental Protocols & Self-Validating Systems

The following protocols are designed to be self-validating, where successful execution can be readily confirmed through standard analytical techniques.

Synthesis of this compound

This protocol details the N-Boc protection of 4-aminocyclohexanecarbonitrile.

Objective: To protect the primary amine of 4-aminocyclohexanecarbonitrile with a Boc group.

Reagents & Conditions Summary:

| Reagent/Parameter | Condition | Rationale |

|---|---|---|

| Starting Material | 4-aminocyclohexanecarbonitrile | Substrate containing the amine to be protected. |

| Protecting Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | Efficient and widely used Boc source.[9] |

| Base | Triethylamine (TEA) or NaOH | Scavenges protons, increasing amine nucleophilicity.[11] |

| Solvent | Dichloromethane (DCM) or Dioxane/Water | Common solvents that dissolve reactants well.[11] |

| Temperature | Room Temperature | Mild conditions sufficient for the reaction.[11] |

| Reaction Time | 1 - 12 hours | Typically monitored by TLC for completion.[11] |

Step-by-Step Methodology:

-

Dissolution: Dissolve 4-aminocyclohexanecarbonitrile (1.0 equiv) in dichloromethane (DCM).

-

Base Addition: Add triethylamine (1.5 equiv) to the solution and stir for 5 minutes at room temperature.

-

Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv) in DCM to the stirring mixture.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 2-6 hours).

-

Work-up: Wash the reaction mixture sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purification: The crude product can often be used directly or purified by column chromatography on silica gel if necessary.

Deprotection to Regenerate 4-Aminocyclohexanecarbonitrile

This protocol details the acid-catalyzed removal of the Boc group.

Objective: To cleave the Boc group to liberate the free amine.

Common Deprotection Conditions:

| Reagent | Solvent | Typical Time | Notes |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 30 min - 2 h | Very common; product is the TFA salt.[11][13] |

| HCl (4M solution) | 1,4-Dioxane | 1 - 4 h | Provides the hydrochloride salt.[18] |

| Oxalyl Chloride / Methanol | Methanol | 1 - 4 h | A milder alternative for sensitive substrates.[18][19] |

Step-by-Step Methodology (Using TFA/DCM):

-

Dissolution: Dissolve this compound (1.0 equiv) in anhydrous DCM (approx. 0.1-0.5 M concentration).

-

Reagent Addition: Add trifluoroacetic acid (TFA) to the solution to create a 25-50% TFA/DCM mixture.

-

Reaction: Stir the mixture at room temperature. The reaction is typically rapid, and completion can be monitored by TLC (usually within 1 hour).

-

Work-up: Remove the solvent and excess TFA in vacuo using a rotary evaporator. The resulting residue is the TFA salt of the amine.

-

Neutralization (Optional): If the free amine is required, the residue can be dissolved in a suitable solvent and neutralized by washing with a mild aqueous base (e.g., NaHCO₃ solution) or by adding a hindered organic base like N,N-diisopropylethylamine (DIPEA).[11]

Caption: A general experimental workflow for a Boc protection/deprotection cycle.

Analytical Characterization

Confirming the success of protection and deprotection steps is paramount. NMR spectroscopy is the most powerful tool for this purpose.[20]

¹H NMR Spectroscopic Signatures:

| Compound | Key ¹H NMR Signal | Chemical Shift (ppm) | Rationale |

|---|---|---|---|

| This compound | -C(CH₃)₃ | ~1.45 (singlet, 9H) | The nine equivalent protons of the tert-butyl group give a strong, sharp singlet, which is the hallmark of a Boc-protected compound.[21] |

| This compound | -NH- | Broad singlet | The carbamate N-H proton.[21] |

| 4-Aminocyclohexanecarbonitrile (after deprotection) | -C(CH₃)₃ | Absent | The disappearance of the ~1.45 ppm singlet confirms the removal of the Boc group. |

Other Techniques:

-

¹³C NMR: Will show characteristic peaks for the Boc group's quaternary carbon (~80 ppm) and methyl carbons (~28 ppm).[20]

-

FTIR Spectroscopy: The formation of the carbamate introduces a strong C=O stretch around 1680-1700 cm⁻¹.

-

Mass Spectrometry: Confirms the expected mass change corresponding to the addition or removal of the Boc group (100.12 amu).

Orthogonality and Strategic Applications

The true utility of the Boc group on this scaffold lies in its orthogonality to other common protecting groups.[1][5] This is essential in complex syntheses, such as in the development of PROTACs or other advanced drug candidates.[22]

Caption: Orthogonal relationship of Boc, Fmoc, and Cbz protecting groups.

A synthetic strategy might involve a molecule with a Boc-protected amine, an Fmoc-protected amine, and a Cbz-protected alcohol. Each can be unmasked sequentially:

-

The Fmoc group is removed with a base (e.g., piperidine) to reveal an amine for coupling.

-

The Boc group is removed with acid (e.g., TFA) to expose the second amine.

-

The Cbz group is removed by catalytic hydrogenation (H₂ over Pd/C) to free the alcohol.

This level of control is indispensable in the synthesis of complex pharmaceutical agents.[1][]

Conclusion

The tert-butyloxycarbonyl protecting group is far more than a simple placeholder; it is a strategic tool that enables precise and predictable chemical synthesis. In the context of this compound, the Boc group provides robust protection for the amine, thereby unlocking the synthetic potential of the cyano group and the cyclohexyl scaffold. Its well-understood reactivity, straightforward installation and removal, and orthogonality with other key protecting groups solidify its status as an essential component in the synthetic chemist's toolbox for modern drug discovery and development.

References

- Benchchem. (n.d.). Orthogonal Protecting Group Strategies with Boc: A Comparative Guide for Researchers. BenchChem.

- Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Chemistry Steps.

- Benchchem. (n.d.). The Chemistry of the Boc Protecting Group. BenchChem.

- J&K Scientific LLC. (2025). BOC Protection and Deprotection. J&K Scientific.

- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.

- Benchchem. (2025). Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions. BenchChem.

- Awuah, S. G., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.

- Awuah, S. G., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10, 24017–24026.

- Organic Chemistry. (2021). Adding Boc Group Mechanism. YouTube.

- Benchchem. (n.d.). A Comparative Guide to 1H NMR Characterization of N-Boc Protected Amines and Alternatives. BenchChem.

- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Common Organic Chemistry.

- Benchchem. (n.d.). Application Notes & Protocols: Analytical Techniques for the Characterization of Boc-Protected Amino Acids. BenchChem.

- BOC Sciences. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative. BOC Sciences.

- Fiveable. (n.d.). Orthogonal Protection Definition. Fiveable.

- Medicinal Chemistry. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Medicinal Chemistry.

- MySkinRecipes. (n.d.). tert-Butyl (trans-4-(methylamino)cyclohexyl)carbamate. MySkinRecipes.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Tert-Butyl (Cyanomethyl)Carbamate: A Versatile Building Block for Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

- Benchchem. (n.d.). The Indispensable Role of the Boc Protecting Group in Organic Chemistry: A Technical Guide. BenchChem.

- MedChemExpress. (n.d.). tert-Butyl ((trans-4-aminocyclohexyl)methyl)carbamate. MedChemExpress.

- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Wikipedia.

- Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry.

- ResearchGate. (2024). (PDF) Exploring the Role of Stereochemistry in Organic Synthesis: Strategies, Challenges, and Applications. ResearchGate.